1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c13-2-1-12-4-3(6(15)11-8(12)17)5(14)10-7(16)9-4/h13H,1-2H2,(H,11,15,17)(H2,9,10,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTUXPJCBIINJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C2=C(C(=O)NC(=O)N2)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927912-25-2 | |
| Record name | 1-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,5,7-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
TBHP-Mediated Oxidative Coupling
A metal-free oxidative coupling strategy using tert-butyl hydroperoxide (TBHP) has been adapted for synthesizing pyrimido[4,5-d]pyrimidine derivatives. In this method, N-uracil amidines react with methylarenes under oxidative conditions to form the bicyclic core. For the target compound, the hydroxyethyl group is introduced via a modified N-uracil amidine precursor containing a 2-hydroxyethyl substituent.
Procedure :
- N-uracil amidine (0.5 mmol), toluene (1 mL), 70% TBHP (3 equiv.), and Cs₂CO₃ (2 equiv.) are heated at 100°C for 15 hours.
- The reaction undergoes tandem oxidation-imination-cyclization, forming the pyrimido[4,5-d]pyrimidine skeleton.
- Post-synthetic oxidation of intermediate hydroxyl groups to ketones is achieved using mild oxidizing agents like IBX (2-iodoxybenzoic acid).
Key Advantages :
Multi-Step Synthesis from 6-Aminouracil Derivatives
A modular approach starts with 6-aminouracil, which undergoes sequential modifications to introduce the hydroxyethyl group and tetrone functionalities.
Step 1: Alkylation of 6-Aminouracil
6-Aminouracil is treated with 2-bromoethanol in the presence of K₂CO₃ to yield 6-(2-hydroxyethylamino)uracil .
Step 2: Cyclization and Oxidation
The intermediate is cyclized with triethyl orthoformate under acidic conditions, followed by oxidation with KMnO₄ to introduce ketone groups.
$$
\text{6-(2-hydroxyethylamino)uracil} \xrightarrow[\text{HCl}]{\text{(EtO)}3CH} \text{Intermediate} \xrightarrow{\text{KMnO}4} \text{Target Compound}
$$
Yield Optimization :
Two-Step Process via Imidate Intermediates
A two-step protocol involving imidate intermediates enables precise control over substituents.
Step 1: Imidate Formation
4-Amino-2,6-dimethylpyrimidine-5-carbonitrile reacts with triethyl orthoacetate to form an imidate intermediate.
Step 2: Condensation with Hydroxyethylamine
The imidate is condensed with 2-hydroxyethylamine in toluene under reflux, followed by oxidation with H₂O₂/acetic acid to generate tetrone groups.
Reaction Conditions :
- Catalytic acetic acid accelerates imine formation.
- Yields range from 45–57% depending on substituent steric effects.
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
- HPLC : >98% purity achieved using a C18 column (MeCN/H₂O, 70:30).
Mechanistic Insights
The TBHP-mediated method proceeds via a radical pathway, where TBHP abstracts hydrogen from methylarenes, generating benzyl radicals that couple with N-uracil amidines. Subsequent oxidation and cyclization yield the tetrone structure. In contrast, the multi-step route relies on nucleophilic aromatic substitution and oxidative dearomatization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Antiviral Activity : Research indicates that derivatives of pyrimido[4,5-d]pyrimidines exhibit activity against hepatitis B virus (HBV) DNA replication. This suggests potential applications in antiviral drug development .
- Antimicrobial Properties : Preliminary studies suggest that 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone may possess antimicrobial activities, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties are ongoing, with potential implications for treating inflammatory diseases.
Biochemical Applications
The compound interacts with various biological targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cellular signaling pathways. This could lead to significant impacts on gene expression and cellular metabolism .
- Cellular Effects : Studies suggest that the compound may influence cell function through modulation of signaling pathways, which could be beneficial in cancer research or regenerative medicine.
Case Studies
Several case studies have documented the application of pyrimido[4,5-d]pyrimidines:
- Case Study on Antiviral Activity : A study demonstrated that a derivative of this compound significantly inhibited HBV replication in vitro. The findings suggest that modifications to the hydroxyethyl group enhance antiviral efficacy while reducing toxicity .
- Case Study on Enzyme Inhibition : Research on enzyme interactions revealed that specific substitutions on the pyrimidine rings could lead to selective inhibition of enzymes implicated in cancer progression .
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The pathways involved in these effects are often related to the inhibition of key enzymes or receptors in the target organisms .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | PSA (Ų) | LogP (Calculated) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Hydroxyethyl | ~95 | -1.2 | 10–15 |
| Methyl | ~90 | 0.5 | 2–5 |
| Thione (7-position) | ~85 | 0.8 | 1–3 |
Biological Activity
1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone is a bicyclic compound belonging to the pyrimido[4,5-d]pyrimidine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, including its effects on cellular processes and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H8N4O5
- Molecular Weight : 240.17 g/mol
- CAS Number : 927912-25-2
Cellular Effects
Preliminary studies indicate that this compound may influence several cellular functions:
- Cell Signaling : The compound appears to interact with various signaling pathways, potentially affecting gene expression and cellular metabolism.
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
The molecular mechanism through which this compound exerts its biological effects is believed to involve:
- Binding Interactions : The compound may bind to biomolecules such as proteins and nucleic acids, altering their function.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This mechanism could be relevant for its potential anticancer activity .
Case Studies and Experimental Data
Research has highlighted the following findings regarding the biological activity of this compound:
- Anticancer Potential : Analogues of pyrimidine compounds have demonstrated significant anticancer properties by inhibiting tumor growth in various cancer cell lines. For instance:
- Antimicrobial Activity : Compounds within the same class have shown promising antimicrobial effects against a range of bacteria and fungi. Specific MIC values indicate their effectiveness:
- Anti-inflammatory Properties : Some studies suggest that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5,7-Dihydroxy-1-(2-hydroxyethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Antimicrobial | Hydroxyl substitutions enhance solubility |
| 1,6,8-Trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones | Anticancer | Potent against various cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the pyrimido[4,5-d]pyrimidine core in derivatives like 1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone?
- Methodological Answer : The core structure is typically synthesized via cyclization reactions. For example, 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one can react with aldehydes under acidic conditions to form fused pyrimidine derivatives . Alternatively, brominated intermediates (e.g., 6-bromomethyl derivatives) may undergo nucleophilic substitution with amines or thiols to introduce substituents like the 2-hydroxyethyl group . Multi-step sequences involving refluxing with acetic acid or dimethylformamide are critical for achieving high yields .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyethyl group conformation).
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the solid state .
- Computational analysis : Use molecular polar surface area (PSA) and logP values to predict solubility and membrane permeability. For example, PSA values for similar pyrimido[4,5-d]pyrimidines range from 81.2–90.0 Ų .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen against kinase targets (e.g., CDK2, p38α MAPK) using enzymatic inhibition assays. Derivatives with hydroxyethyl groups have shown selective kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets . Standardize assays using positive controls (e.g., staurosporine) and measure IC₅₀ values in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How can researchers optimize the hydroxyethyl substituent to enhance target selectivity in kinase inhibition?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied alkyl/aryl groups. For example, replacing the hydroxyethyl group with bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl) in pyrido[2,3-d]pyrimidines improved p38α MAPK selectivity by 100-fold . Use molecular docking to model interactions with kinase active sites and validate with mutagenesis studies.
Q. What strategies address contradictions in reported biological activity data for pyrimido[4,5-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). To resolve:
- Standardize assay protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.5) and ATP concentrations (e.g., 10 µM).
- Validate with orthogonal assays : Combine enzymatic inhibition data with cellular proliferation assays (e.g., MTT) .
- Cross-reference analogs : Compare data from structurally similar compounds (e.g., 1,3,6-trimethyl derivatives) to identify substituent-specific trends .
Q. How can computational modeling predict metabolic stability and degradation pathways?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., hydroxyethyl). For example, BDEs < 70 kcal/mol indicate susceptibility to oxidative metabolism. Pair with in vitro microsomal stability assays (e.g., human liver microsomes) to validate predictions .
Q. What multi-step synthetic routes improve yield and purity for large-scale research applications?
- Methodological Answer : Optimize reaction conditions using design of experiments (DoE). For example:
- Step 1 : Cyclocondensation of thiouracil derivatives with aldehydes in glacial acetic acid (yield: 60–70%) .
- Step 2 : Functionalize the core via nucleophilic substitution with 2-hydroxyethylamine in DMF at 80°C (yield: 85–90%) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (acetic acid/water) .
Q. How do tautomeric forms of the tetrone moiety influence reactivity and bioactivity?
- Methodological Answer : The tetrone system exists in equilibrium between keto-enol tautomers. Use ¹³C NMR and IR spectroscopy to identify dominant tautomers. For example, enol tautomers enhance hydrogen-bond donor capacity, improving binding to kinase targets like CDK2 . Stabilize specific tautomers via crystal engineering (e.g., co-crystallization with tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
